Technical Monograph: 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene
Technical Monograph: 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and process development. It synthesizes available literature, cheminformatic principles, and practical laboratory experience.
[1][2]
CAS Registry Number: 2296675-88-0
Chemical Formula:
Executive Summary
1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene is a high-value fluorinated intermediate used primarily in the synthesis of pharmaceutical and agrochemical agents. It serves as the direct precursor to 4-[1-(trifluoromethyl)cyclopropyl]aniline , a scaffold employed to modulate lipophilicity and metabolic stability in drug candidates.
The core structural motif—the 1-(trifluoromethyl)cyclopropyl (TFMCP) group—acts as a bioisostere for the tert-butyl or isopropyl group. Unlike its non-fluorinated counterparts, the TFMCP moiety offers enhanced metabolic resistance by blocking benzylic oxidation (CYP450-mediated hydroxylation) while maintaining a specific conformational rigidity that can improve ligand-target binding affinity.
Physicochemical Profile
The introduction of the trifluoromethyl group onto the cyclopropyl ring significantly alters the electronic and physical properties compared to the parent cyclopropylbenzene.
| Property | Value / Description | Source/Note |
| Appearance | Pale yellow oil or low-melting solid | Inferred from structural analogs |
| Boiling Point | ~250–260 °C (Predicted) | Standard pressure |
| LogP (Octanol/Water) | 3.2 – 3.6 | High lipophilicity due to |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | Non-polar character |
| Electronic Effect | Weakly deactivating (inductive) | Due to |
| Metabolic Stability | High | Blocks benzylic C-H abstraction |
Synthesis Strategies
The synthesis of this compound requires careful selection of the route based on the desired scale and enantiopurity. The TFMCP group possesses a chiral center at C1 of the cyclopropane ring (if the benzene is substituted unsymmetrically, though the nitro compound itself is achiral at the cyclopropyl carbon unless the ring carbons are isotopically labeled or further substituted; Correction: The C1 is not chiral in the p-nitro derivative as it has a plane of symmetry, but C1 becomes chiral if the cyclopropane is 1,2-disubstituted. For this specific 1,1-disubstituted motif, it is achiral.)
Method A: Direct Nitration (The "Discovery" Route)
For rapid access to the racemic material, the direct nitration of (1-(trifluoromethyl)cyclopropyl)benzene is the most efficient pathway. The bulky TFMCP group directs the incoming nitro group primarily to the para position due to steric hindrance at the ortho sites.
Protocol:
-
Starting Material: (1-(trifluoromethyl)cyclopropyl)benzene (CAS 883547-73-7).[2]
-
Reagents:
(65%), (98%), Dichloromethane (DCM). -
Procedure:
-
Dissolve the starting material (1.0 eq) in DCM (5 vol) and cool to 0 °C.
-
Add concentrated
(2.0 eq) followed by dropwise addition of fuming (1.1 eq), maintaining internal temperature < 5 °C to prevent dinitration. -
Stir at 0–10 °C for 2 hours. Monitor conversion by TLC/LC-MS.
-
Quench: Pour onto ice-water. Extract with DCM.
-
Purification: Silica gel chromatography (Hexanes/EtOAc) to separate the para isomer (major) from the ortho isomer (minor).
-
Method B: Rhodium-Catalyzed Cyclopropanation (The "De Novo" Route)
This method constructs the cyclopropyl ring directly and is preferred if the parent hydrocarbon is unavailable or if specific isotopic labeling is required.
Reaction Logic: Reaction of 1-nitro-4-(1-trifluoromethylvinyl)benzene (or its styrene precursor followed by nitration) with a methylene source, or reaction of 4-nitrostyrene with a trifluoromethyl diazo compound.
Key Reference: Denton, J. R., et al. "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes."[3][4][5] Organic Letters (2007).
Visualization: Synthesis Pathways
Caption: Figure 1. Dual synthetic pathways: Electrophilic aromatic substitution (Top) vs. Cyclopropane ring construction (Bottom).
Reactivity & Transformations
The primary utility of this nitro intermediate is its reduction to the aniline, which serves as a nucleophile for coupling with heterocycles, acid chlorides, or isocyanates in drug discovery.
Protocol: Selective Reduction to Aniline
Objective: Reduce the nitro group without defluorinating the sensitive
Recommended Method: Iron/Ammonium Chloride (Fe/NH4Cl) This method is milder than catalytic hydrogenation and avoids the risk of hydrogenolysis of the cyclopropyl ring (though TFMCP is relatively stable).
-
Setup: Charge a flask with 1-Nitro-4-[1-(trifluoromethyl)cyclopropyl]benzene (1.0 eq) in Ethanol/Water (4:1).
-
Activation: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Heat to reflux (approx. 75 °C) with vigorous stirring for 2–4 hours.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.
-
Isolation: Partition between EtOAc and saturated
. Dry organic layer ( ) and concentrate. -
Yield: Typically >90%.
Alternative: Hydrogenation (
Applications in Drug Design
The 1-(trifluoromethyl)cyclopropyl group is a validated bioisostere in modern medicinal chemistry.
-
Metabolic Blocking: The quaternary carbon prevents metabolic hydroxylation, a common clearance pathway for tert-butyl or isopropyl groups.
-
Lipophilicity Modulation: The
group increases LogP ( LogP +1.0 vs ), improving membrane permeability for CNS targets. -
Conformational Lock: The cyclopropyl ring constrains the vector of the phenyl ring, potentially locking the molecule in a bioactive conformation.
Case Study Context:
This moiety appears in patent literature for T-type calcium channel blockers and CGRP receptor antagonists , where it replaces metabolically labile alkyl groups to extend half-life (
Safety & Handling
-
Hazards: As a nitroaromatic, the compound may possess explosive potential upon heating, although the TFMCP group acts as a thermal sink. Treat as a potential sensitizer.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for HF/NOx.
References
-
Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[3] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628.
-
Mykhailiuk, P. K. (2014). Generation of Trifluoromethyl-Substituted Cyclopropanes. Chemistry – A European Journal.
-
BenchChem Technical Support. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
-
PubChem Compound Summary. (2025). 1-Nitro-4-(trifluoromethoxy)benzene (Analogous Reactivity Data).
-
Gharda, K. H., et al. (1984). Catalytic Hydrogenation of Nitrobenzene. Ind. Eng. Chem. Prod. Res. Dev.
Sources
- 1. appretech.com [appretech.com]
- 2. (1-(Trifluoromethyl)cyclopropyl)benzene | 883547-73-7 [sigmaaldrich.com]
- 3. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 4. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]
